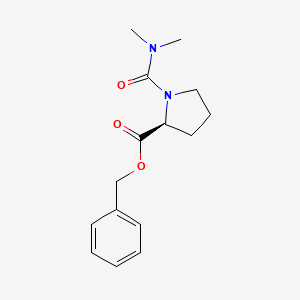![molecular formula C13H10N2O5S B2882663 4-Methyl-3-[(3-nitrobenzoyl)amino]-2-thiophenecarboxylic acid CAS No. 866152-23-0](/img/structure/B2882663.png)
4-Methyl-3-[(3-nitrobenzoyl)amino]-2-thiophenecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-3-[(3-nitrobenzoyl)amino]-2-thiophenecarboxylic acid is an organic compound with the molecular formula C13H10N2O5S. This compound features a thiophene ring, which is a five-membered ring containing sulfur, and is substituted with a nitrobenzoyl group and a carboxylic acid group. The presence of these functional groups makes it a versatile compound in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-[(3-nitrobenzoyl)amino]-2-thiophenecarboxylic acid typically involves the nitration of a precursor compound followed by amide formation. One common method involves the nitration of 4-methylthiophene-2-carboxylic acid to introduce the nitro group, followed by the reaction with 3-nitrobenzoyl chloride to form the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-3-[(3-nitrobenzoyl)amino]-2-thiophenecarboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Reduction of the nitro group: Forms 4-Methyl-3-[(3-aminobenzoyl)amino]-2-thiophenecarboxylic acid.
Reduction of the carboxylic acid group: Forms 4-Methyl-3-[(3-nitrobenzoyl)amino]-2-thiophenemethanol.
Applications De Recherche Scientifique
4-Methyl-3-[(3-nitrobenzoyl)amino]-2-thiophenecarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mécanisme D'action
The mechanism of action of 4-Methyl-3-[(3-nitrobenzoyl)amino]-2-thiophenecarboxylic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The thiophene ring can also participate in π-π interactions with aromatic residues in proteins, influencing their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methyl-3-nitrobenzoic acid: Similar structure but lacks the thiophene ring.
3-Nitrobenzoyl chloride: Used as a precursor in the synthesis of the target compound.
Thiophene-2-carboxylic acid: Contains the thiophene ring but lacks the nitrobenzoyl group.
Uniqueness
4-Methyl-3-[(3-nitrobenzoyl)amino]-2-thiophenecarboxylic acid is unique due to the combination of the nitrobenzoyl group and the thiophene ring, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
4-methyl-3-[(3-nitrobenzoyl)amino]thiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O5S/c1-7-6-21-11(13(17)18)10(7)14-12(16)8-3-2-4-9(5-8)15(19)20/h2-6H,1H3,(H,14,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFOPMXBHLASXHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2882581.png)
![N-(3-chlorophenyl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide](/img/structure/B2882582.png)
![N'-(6-methylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide](/img/structure/B2882586.png)


![N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,6-difluorobenzamide](/img/structure/B2882590.png)
![N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2882591.png)
![4-Amino-4-[4-(2-chlorophenyl)piperazino]-1,3-butadiene-1,1,3-tricarbonitrile](/img/structure/B2882593.png)
![Ethyl 2-{[(dimethylamino)methylidene]amino}-4-phenylthiophene-3-carboxylate](/img/structure/B2882597.png)
![4-[(7-fluoro-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]-N-(3-methoxyphenyl)piperidine-1-carboxamide](/img/structure/B2882599.png)
![2-[4-chloro-5-(difluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2882600.png)

![Dimethyl 3-oxo-2-{2-[2-(trifluoromethyl)phenyl]hydrazono}pentanedioate](/img/structure/B2882602.png)

